2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound with significant potential in various scientific fields. This compound features a thiazolidine ring, a phenyl group with a chlorine and hydroxyl substituent, and a carboxylic acid group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is studied for its potential biological activities. It may serve as a precursor for bioactive compounds or as a tool in studying enzyme mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The presence of the thiazolidine ring and phenyl group suggests potential interactions with enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: A related compound with a similar structure but lacking the thiazolidine ring.
Thiazolidinediones: A class of compounds with thiazolidine rings used in diabetes treatment.
Uniqueness: 2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAPWNWFLYPMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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